molecular formula C8H16ClN B2888423 [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride CAS No. 2413848-91-4

[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride

Cat. No.: B2888423
CAS No.: 2413848-91-4
M. Wt: 161.67
InChI Key: YMMAPBFOUWCDBY-IEESLHIDSA-N
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Description

[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride is a chemical compound with the molecular formula C8H16ClN and a molecular weight of 161.67. This compound is characterized by its bicyclic structure, which includes a bicyclo[3.2.0]heptane ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

The synthesis of [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclo[3.2.0]heptane ring system, followed by the introduction of the methanamine group. The final step involves the conversion of the free base to its hydrochloride salt form. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under suitable conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders or as an antimicrobial agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. The methanamine group can form hydrogen bonds or ionic interactions, further stabilizing the compound-target complex. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride can be compared with other bicyclic amines, such as:

    Bicyclo[2.2.1]heptane derivatives: These compounds have a similar bicyclic structure but differ in the ring size and substitution pattern.

    Bicyclo[3.3.1]nonane derivatives: These compounds have a larger bicyclic ring system, which can lead to different chemical and biological properties. The uniqueness of this compound lies in its specific ring system and functional groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

[(1S,5R)-3-bicyclo[3.2.0]heptanyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-5-6-3-7-1-2-8(7)4-6;/h6-8H,1-5,9H2;1H/t6?,7-,8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSSGGQTJKKHEJ-OPZYXJLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CC(C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]1CC(C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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